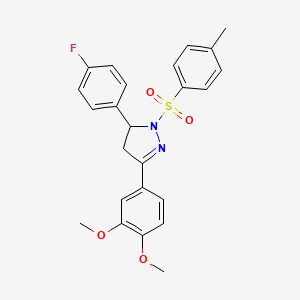

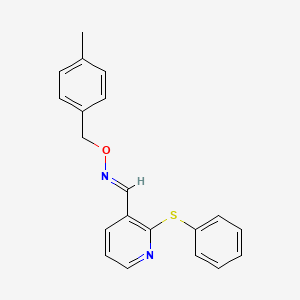

2-(phenylsulfanyl)nicotinaldehyde O-(4-methylbenzyl)oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(phenylsulfanyl)nicotinaldehyde O-(4-methylbenzyl)oxime is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of nicotinaldehyde and has a sulfanyl group attached to the phenyl ring. The compound is also known as TBNH and has been synthesized using various methods.

Applications De Recherche Scientifique

Antioxidant Properties

Oximes, such as butane-2,3-dionethiosemicarbazone, demonstrate significant antioxidant activity, showcasing their potential in scavenging reactive species (RS) and interacting with metal ions, which could be relevant in developing treatments or protections against oxidative stress-related conditions (Puntel et al., 2009).

Catalysis and Oxidation Reactions

Complexes of Schiff base derived from salicylaldehyde and oximes have been encapsulated in nano-pores of zeolite-Y, catalyzing oxidation reactions with good yield, illustrating the potential of oxime derivatives in catalysis and organic synthesis (Maurya et al., 2007).

Unexpected Chemical Reactions

The hydrazination of certain nicotinate esters, closely related to the structure , led to unexpected C–S bond cleavage, revealing intricate reaction pathways that could be harnessed for synthesizing novel chemical entities (Nordin et al., 2016).

Intermediates in Pharmaceutical Synthesis

Oximes and related compounds serve as intermediates in synthesizing various pharmaceuticals, indicating the potential application of "2-(phenylsulfanyl)nicotinaldehyde O-(4-methylbenzyl)oxime" in drug development processes. For instance, 3‐(1‐aminoethyl)pyrrolidines, important intermediates for quinolone antibacterials, were synthesized using strategies involving oxime functionalities (Schroeder et al., 1992).

Nanozymes and Catalytic Specificity

Bimetallic sulfide nanozymes with oxime functionalities demonstrate peroxidase-like activity and specificity, offering insights into designing materials with enzyme-like functions for biomedical applications (Lian et al., 2021).

Propriétés

IUPAC Name |

(E)-N-[(4-methylphenyl)methoxy]-1-(2-phenylsulfanylpyridin-3-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2OS/c1-16-9-11-17(12-10-16)15-23-22-14-18-6-5-13-21-20(18)24-19-7-3-2-4-8-19/h2-14H,15H2,1H3/b22-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJHKCCPXJXEOOS-HYARGMPZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CON=CC2=C(N=CC=C2)SC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CO/N=C/C2=C(N=CC=C2)SC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(phenylsulfanyl)nicotinaldehyde O-(4-methylbenzyl)oxime | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-bromobenzamide](/img/structure/B2991590.png)

![methyl 1-[5-(piperidin-1-ylsulfonyl)pyridin-2-yl]-1H-imidazole-4-carboxylate](/img/structure/B2991591.png)

![N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2991594.png)

![(E)-4-(Dimethylamino)-N-[3-(3-methyl-1,2-oxazol-4-yl)propyl]but-2-enamide](/img/structure/B2991595.png)

![7-(2-chlorophenyl)-2-(4-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2991596.png)

![N-[2-[Benzyl(pyrimidin-2-yl)amino]ethyl]prop-2-enamide](/img/structure/B2991598.png)

![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2991599.png)

![N-(4-ethoxyphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B2991605.png)